molecular formula C26H21ClN2O6 B11125676 7-Chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11125676
M. Wt: 492.9 g/mol
InChI Key: XGCAYSWZNANERW-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a chromeno-pyrrole core with chloro, methylpyridinyl, and trimethoxyphenyl substituents, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the chloro, methylpyridinyl, and trimethoxyphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

7-Chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione include:

    Chromeno-pyrrole derivatives: Compounds with similar core structures but different substituents.

    Chloro-substituted pyridines: Compounds with chloro and pyridine groups, but different core structures.

    Trimethoxyphenyl derivatives: Compounds with trimethoxyphenyl groups attached to different core structures.

Uniqueness

The uniqueness of 7-chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H21ClN2O6

Molecular Weight

492.9 g/mol

IUPAC Name

7-chloro-2-(4-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21ClN2O6/c1-13-7-8-28-20(9-13)29-22(14-10-18(32-2)24(34-4)19(11-14)33-3)21-23(30)16-12-15(27)5-6-17(16)35-25(21)26(29)31/h5-12,22H,1-4H3

InChI Key

XGCAYSWZNANERW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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